molecular formula C12H18BNO5 B2527490 3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole CAS No. 2246875-70-5

3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole

Cat. No.: B2527490
CAS No.: 2246875-70-5
M. Wt: 267.09
InChI Key: UARZUNHZFYJYRQ-UHFFFAOYSA-N
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Description

3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole, also known as 3-ethoxycarbonyl-5-(pinacolboronate) isoxazole or 3-ECPI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the isoxazole family of chemicals and has a unique structure that makes it an attractive option for various research purposes.

Scientific Research Applications

Coordination and Bond Activation

  • In the study of metal-ligand cooperation, "3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole" derivatives have been explored for their ability to activate bonds. For example, the hexahydride complex OsH6(PiPr3)2 activates the C–OMe bond of 1-(2-methoxy-2-oxoethyl)-3-methylimidazolium chloride, promoting metalation and coordination with small molecules like carbon monoxide, oxygen, and molecular hydrogen. This process is significant for catalysis and the generation of molecular hydrogen through the alcoholysis and hydrolysis of pinacolborane (Bolaño et al., 2015).

Synthesis of Heterocycles

  • The role of "this compound" derivatives in the synthesis of various heterocyclic compounds is well-documented. For instance, isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes were synthesized from 5-trifluoromethyl-1,2,4-oxadiazole-3-carbohydroximic acid bromide, showcasing the versatility of isoxazole derivatives in organic synthesis (Andrianov et al., 1991).

Building Blocks for Organic Synthesis

  • "this compound" serves as a precursor for the synthesis of functionalized molecules. For example, the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate from diethyl (3-methyl-5-isoxazolyl)malonate illustrates the utility of isoxazole derivatives in generating complex organic molecules (KashimaChoji et al., 1973).

Cycloaddition Reactions

  • Isoxazole derivatives are pivotal in cycloaddition reactions, a fundamental process in organic synthesis for constructing cyclic compounds. The synthesis of 5-(fluoroalkyl)isoxazole building blocks via regioselective reactions of functionalized halogenoximes demonstrates the application of "this compound" in creating fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals (Chalyk et al., 2019).

Antimicrobial and Antiviral Activities

  • Research into the antimicrobial and antiviral activities of isoxazole-based compounds has shown promising results. For instance, derivatives synthesized from ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate exhibited potential as antiviral agents, demonstrating the relevance of isoxazole derivatives in medicinal chemistry (Dawood et al., 2011).

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-6-16-10(15)8-7-9(17-14-8)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARZUNHZFYJYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246875-70-5
Record name ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole-3-carboxylate
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